tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate
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Overview
Description
“tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate” is a chemical compound with the molecular weight of 248.32 . It is also known by its IUPAC name, tert-butyl 1,2,3,4-tetrahydro-7-quinolinylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate” is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-7-6-10-5-4-8-15-12(10)9-11/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antimalarial Candidate Development
N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, represents a significant advancement in antimalarial therapeutics. This molecule, developed through a collaboration between academia and the pharmaceutical industry, was rationally designed and selected based on its potent activity against Plasmodium falciparum and rodent malaria parasites. The synthetic route is optimized for affordability and accessibility, utilizing cheap starting materials. Its development process, including a comprehensive preclinical program, offers valuable insights for future antimalarial drug design, demonstrating the molecule's promise in addressing global health challenges related to malaria (O’Neill et al., 2009).
Synthetic Chemistry Advances
The synthesis of substituted tetrahydroisoquinolines highlights the versatility of tert-butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate derivatives in chemical synthesis. By employing lithiation followed by electrophilic quench, researchers developed a method for creating 1-substituted tetrahydroisoquinoline products. This process, optimized using in situ spectroscopy, offers a novel pathway for constructing complex organic molecules, contributing to the synthesis of natural products and potential therapeutic agents (Talk et al., 2016).
Corrosion Inhibition
The study on tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) as a corrosion inhibitor for carbon steel in hydrochloric acid solution demonstrates the chemical's potential in industrial applications. Through electrochemical techniques and surface analysis, BHQC was found to be an effective mixed-type inhibitor. Its performance, supported by DFT calculations and Monte Carlo simulations, opens new avenues for developing corrosion-resistant materials and coatings, underscoring the importance of organic compounds in material science (Faydy et al., 2019).
Luminescent Material Development
Research into Ir(III) complexes with tert-butyl groups for data security protection illustrates the role of organic compounds in advancing material sciences, specifically in the area of luminescent materials. These complexes exhibit unique photophysical properties, including dual-emission and aggregation-induced emission, making them suitable for applications in data encryption and security. This work not only contributes to the development of novel luminescent materials but also provides insights into the design of smart materials for technological applications (Song et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-7-6-10-5-4-8-15-12(10)9-11/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAUVRNOWPRFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCCN2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |
CAS RN |
1176657-15-0 |
Source
|
Record name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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